1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone is a specialized chemical compound with the CAS number 1150271-59-2. This compound features a complex structure that includes both a benzo[d][1,3]dioxole moiety and a dioxaborolane group, which contribute to its unique chemical properties and potential applications in various scientific fields. The molecular formula is , and it has a molecular weight of approximately 290.12 g/mol .
Source: This compound is primarily synthesized and distributed by specialty chemical suppliers such as Parchem and Amadischem . It is available in various purities and quantities for research and industrial applications.
Classification: 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone falls under the category of specialty chemicals, often utilized in organic synthesis and materials science due to its unique structural characteristics.
The synthesis of 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone typically involves several key steps:
The reactions typically require careful control of temperature and reaction times to optimize yield and purity. Solvents such as tetrahydrofuran or dimethylformamide are commonly used to facilitate these reactions.
The molecular structure of 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone can be depicted as follows:
The structural formula can be represented as:
The compound's molecular weight is approximately 290.12 g/mol .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for further functionalization of the compound or for synthesizing more complex molecules in organic chemistry.
The mechanism of action for 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone primarily revolves around its ability to act as a boron source in organic synthesis. The dioxaborolane moiety facilitates nucleophilic attack due to its electrophilic nature.
In typical reactions involving this compound:
The physical properties include:
Key chemical properties are:
Thermal stability and reactivity profiles are crucial for applications in synthetic chemistry but require specific experimental data for detailed insights.
1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone has several applications in scientific research:
The evolution of organoboron chemistry over the past half-century established pinacol boronic esters as indispensable tools, with their stability and reactivity profiles overcoming early limitations of simpler boronic acids. The target compound emerged as a specialized derivative within this framework, designed to incorporate the benzo[d][1,3]dioxole moiety—a structure extensively documented in natural products and pharmaceuticals since the mid-20th century. Early benzodioxole derivatives like 1-(benzo[d][1,3]dioxol-5-yl)ethanone (CAS 3162-29-6) served as foundational building blocks, while boronate-functionalized analogues such as 2-(benzo[d][1,3]dioxol-5-yl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 94838-83-2) demonstrated enhanced synthetic utility [4] [5]. The specific integration of the pinacol boronate group at the benzo[d][1,3]dioxole 7-position, as seen in this compound, represents a deliberate structural optimization to facilitate couplings with electron-rich aryl halides—addressing a recognized challenge in Suzuki-Miyaura reactions. This molecular innovation coincided with pharmaceutical industry efforts to leverage boron's unique electronic properties in drug design, ultimately yielding this hybrid scaffold as a specialized reagent for complex molecule assembly [1] [3] [9].
This compound's significance in synthetic methodology stems from three key attributes: the electron-deficient nature of the benzodioxole core, the steric accessibility of the boronate group, and the orthogonal reactivity of the ketone functionality. These features collectively enable diverse catalytic transformations essential for constructing complex architectures:
Table 1: Synthetic Applications of 1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone
Reaction Type | Catalytic System | Key Advantage | Product Class |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄/Na₂CO₃ | Compatibility with aryl chlorides | 7-Substituted benzodioxoles |
Chan-Lam Oxidation | Cu(OAc)₂/pyridine | Chemoselective aryl hydroxylation | Benzodioxolyl phenols |
Carbonyl Transformations | NaBH₄ or organometallics | Ketone derivatization | Chiral alcohols/alkenes |
The boronate ester undergoes efficient Suzuki-Miyaura cross-coupling with aryl halides under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling introduction of the benzodioxolylacetyl moiety to (hetero)biaryl systems. This reactivity is particularly valuable for synthesizing pharmaceutical intermediates where the benzodioxole unit enhances metabolic stability [1] [3] [7]. The ketone functionality provides an additional site for structural diversification—reducible to alcohols or convertible to alkenes via Wittig reactions—without affecting the boronate group. This orthogonal reactivity enables sequential modification strategies, such as initial carbonyl derivatization followed by cross-coupling, facilitating access to structurally diverse libraries. Additionally, the compound serves as a precursor to phenolic derivatives through copper-mediated Chan-Lam oxidation, generating scaffolds like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-4-ol for further functionalization [9].
The structural features of this benzodioxolyl boronate ester align with key medicinal chemistry design principles: the benzodioxole moiety contributes to favorable pharmacokinetic properties, while the boronate group enables rapid diversification for structure-activity relationship (SAR) exploration. Benzodioxole-containing compounds exhibit privileged binding to diverse biological targets, particularly within central nervous system (CNS) and antimicrobial therapeutics, attributable to their balanced lipophilicity (calculated cLogP ≈ 2.28) and metabolic stability [4] [10]. The ketone functionality provides a vector for introducing chiral centers or hydrogen-bonding motifs critical for target engagement—a strategy employed in protease inhibitors and receptor antagonists. Computational analyses of related benzodioxolyl boronate esters predict favorable drug-likeness parameters: moderate molecular weight (290.12 g/mol), topological polar surface area ≈ 53.6 Ų, and compliance with Lipinski's rule of five, suggesting oral bioavailability potential [3] [8].
Table 2: Computed Physicochemical and ADMET Properties of Related Benzodioxolyl Boronates
Parameter | Value | Medicinal Chemistry Significance |
---|---|---|
Molecular Weight | 290.12 g/mol | Below 500 Da threshold for oral drugs |
cLogP (calc.) | ~2.28 | Optimal range (1-3) for membrane permeability |
TPSA | 53.6 Ų | Favorable for CNS penetration |
H-bond Acceptors | 5 | Within ideal range (≤10) |
H-bond Donors | 0 | Enhances cell permeability |
CYP Inhibition Profile | Moderate 2D6/3A4 inhibition | Requires monitoring in lead optimization |
The boronate group itself has gained prominence in drug design beyond its synthetic utility, with boron-containing drugs (e.g., bortezomib, tavaborole) demonstrating unique mechanisms of action. While this particular compound primarily serves as an intermediate, its structural relationship to active pharmaceutical ingredients is evident in analogues like 1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CID 16750397), which incorporate nitrogen heterocycles common to bioactive molecules [2]. The compound enables efficient synthesis of molecular fragments appearing in dopamine receptor ligands and antimicrobial agents through cross-coupling methodologies, accelerating lead optimization cycles. Its application in generating biaryl ethers and sterically hindered benzodioxole derivatives addresses synthetic challenges in preparing constrained analogs for structure-based drug design [6] [9] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7